molecular formula C19H21N3O3S3 B2356021 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 923121-98-6

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No. B2356021
CAS RN: 923121-98-6
M. Wt: 435.58
InChI Key: DZRNBUBPVCMLMG-UHFFFAOYSA-N
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Description

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide, commonly known as DBCO-PEG4-Isopropylthiol, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of benzamide and isopropylthiol, with a benzo[d]thiazol-2-yl group attached to the nitrogen atom of the sulfonamide group.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Benzamide Nonsteroidal Anti-Inflammatory Drugs : Researchers synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, identifying N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and similar compounds. They showed anti-inflammatory activity, with no adverse effects on myocardial function in some concentrations (Lynch et al., 2006).

  • Antifungal Agents Synthesis : New 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives were synthesized, characterized, and screened for antifungal activity (Narayana et al., 2004).

Antimicrobial and Anticancer Research

  • Antibacterial and Antifungal Studies : Novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl) derivatives were synthesized and exhibited antibacterial and antifungal activities against various strains (Patel et al., 2015).

  • Antibacterial Activity and Toxicity Evaluation : A study on 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl) derivatives revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).

  • Evaluation of Anticancer Activity : Schiff’s bases containing thiadiazole and benzamide groups were synthesized and evaluated for anticancer activity against various human cancer cell lines, showing promising results (Tiwari et al., 2017).

  • PET Imaging of Metabotropic Glutamate 1 Receptor : N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl) derivatives were synthesized for PET imaging of mGlu1 receptor in the brain, indicating potential applications in neuroimaging (Fujinaga et al., 2012).

Corrosion Inhibition and Gelation Properties

  • Corrosion Inhibition Study : Benzothiazole derivatives were investigated for their corrosion inhibiting effects against steel in acidic solutions, showing high efficiency and stability (Hu et al., 2016).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and examined for gelation behavior, showing potential in creating stable gels with multiple non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-12(2)26-14-7-5-6-13(10-14)18(23)21-19-20-16-9-8-15(11-17(16)27-19)28(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRNBUBPVCMLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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